molecular formula C16H13ClN2O2 B5876433 2-[(2-chloro-3-phenylacryloyl)amino]benzamide

2-[(2-chloro-3-phenylacryloyl)amino]benzamide

Cat. No.: B5876433
M. Wt: 300.74 g/mol
InChI Key: YJRCJKLNOQKQFO-RAXLEYEMSA-N
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Description

2-[(2-chloro-3-phenylacryloyl)amino]benzamide is an organic compound with a complex structure that includes a benzamide moiety and a phenylacryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-3-phenylacryloyl)amino]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-phenylacrylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-3-phenylacryloyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

2-[(2-chloro-3-phenylacryloyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-3-phenylacryloyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-bromo-3-phenylacryloyl)amino]benzamide
  • 2-[(2-iodo-3-phenylacryloyl)amino]benzamide
  • 2-[(2-fluoro-3-phenylacryloyl)amino]benzamide

Uniqueness

2-[(2-chloro-3-phenylacryloyl)amino]benzamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

2-[[(Z)-2-chloro-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-13(10-11-6-2-1-3-7-11)16(21)19-14-9-5-4-8-12(14)15(18)20/h1-10H,(H2,18,20)(H,19,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRCJKLNOQKQFO-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC=C2C(=O)N)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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